molecular formula C16H19ClN4O2S B2385676 3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797978-67-6

3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2385676
CAS No.: 1797978-67-6
M. Wt: 366.86
InChI Key: XRVLQPIKGQHCEX-UHFFFAOYSA-N
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Description

This compound is a novel glycine transporter 1 (GlyT1) inhibitor . It was designed by the superposition of different chemotypes to enhance its inhibitory activity .


Synthesis Analysis

The synthesis of this compound started from 2-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide (SSR504734) . The introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-4-yl group attached to a piperidin-1-yl group, which is further attached to a benzenesulfonamide group via a methyl bridge . The compound also contains a chloro group attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of heteroaromatic rings to the starting compound SSR504734 . This process enhances the GlyT1 inhibitory activity of the compound .


Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis, characterization, and antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides revealed significant antimicrobial effects on several microbial strains. This research highlights the potential of such compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (Desai, Makwana, & Senta, 2016).

Corrosion Inhibition

Another study focused on the corrosion inhibition properties of piperidine derivatives, including compounds similar to 3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide, on iron. Through quantum chemical calculations and molecular dynamics simulations, the research provided insights into the effectiveness of these compounds in protecting metal surfaces from corrosion, offering valuable information for industrial applications (Kaya et al., 2016).

Anticancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. One such study on N-(Guanidinyl)benzenesulfonamides demonstrated promising anticancer activity against human tumor breast cell line MCF7, suggesting potential therapeutic applications in oncology (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Synthesis and Characterization

Research on the synthesis and antimicrobial evaluation of novel benzenesulfonamide derivatives has also indicated their potential in creating effective antimicrobial agents. These studies provide a foundation for further exploration of similar compounds in developing new treatments for bacterial and fungal infections (Ranganatha et al., 2018).

Molecular Docking and Antimicrobial Activity

A novel approach involved the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and its examination through computational studies, antimicrobial activity testing, and molecular docking. This comprehensive study underscores the compound's efficacy against various microbial strains and provides insights into its mechanism of action at the molecular level, paving the way for targeted drug design (Elangovan et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It is known that similar compounds can bind with high affinity to their targets , which could result in changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Safety and Hazards

The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compound is non-toxic to human cells .

Future Directions

The compound has shown significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects . This suggests that it may have potential for further development as a therapeutic agent for schizophrenia .

Properties

IUPAC Name

3-chloro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-13-5-4-6-15(11-13)24(22,23)19-12-14-7-8-18-16(20-14)21-9-2-1-3-10-21/h4-8,11,19H,1-3,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLQPIKGQHCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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